In-Depth Technical Guide to the Mechanism of Action of UT-155
In-Depth Technical Guide to the Mechanism of Action of UT-155
For Researchers, Scientists, and Drug Development Professionals
Abstract
UT-155 is a novel small molecule that functions as a potent and selective androgen receptor (AR) antagonist and degrader. It demonstrates significant activity against both wild-type AR and its splice variants, which are implicated in the development of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the mechanism of action of UT-155, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).
Core Mechanism of Action: Dual-Action Androgen Receptor Antagonism and Degradation
UT-155 exerts its anti-cancer effects through a dual mechanism that involves both the antagonism of androgen receptor (AR) signaling and the targeted degradation of the AR protein. This dual action makes it a promising candidate to overcome resistance mechanisms observed with current antiandrogen therapies.
UT-155 binds to the androgen receptor, functioning as a selective androgen receptor degrader (SARD).[1][2] Unlike traditional antiandrogens that primarily act as competitive antagonists, UT-155 not only blocks the receptor's activity but also promotes its degradation.[1][2] This degradation is mediated through the proteasome pathway.[3][4] Evidence suggests that treatment with UT-155 in combination with proteasome inhibitors like MG-132 or bortezomib rescues the AR from degradation, confirming the involvement of the proteasome.[3][4]
A key feature of UT-155 is its ability to degrade both full-length AR and its splice variants (AR-SVs), such as AR-V7.[5][6] AR-SVs are a significant driver of resistance to castration-resistant prostate cancer (CRPC) therapies as they are constitutively active and do not require ligand binding for their function. By targeting both forms of the receptor, UT-155 offers a potential therapeutic advantage in treating resistant prostate cancer.[5][6]
Furthermore, studies have shown that UT-155 does not alter AR mRNA levels, indicating that its effect is at the post-translational level, specifically by inducing protein degradation rather than affecting gene transcription of the receptor.[3][5]
Signaling Pathway of UT-155 Action
The following diagram illustrates the proposed signaling pathway of the androgen receptor and the points of intervention by UT-155.
Caption: UT-155 binds to and antagonizes the androgen receptor, leading to its degradation via the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of UT-155.
Table 1: In Vitro Activity of UT-155
| Assay | Cell Line | Parameter | UT-155 Value | Enzalutamide Value | Reference |
| AR Binding Affinity | - | Kᵢ | 267 nM | - | [7] |
| R1881-induced PSA Expression | LNCaP | Inhibition | 5-10 fold more potent | - | [5] |
| R1881-induced FKBP5 Expression | LNCaP | Inhibition | 5-10 fold more potent | - | [5] |
| AR Protein Degradation | LNCaP | Half-life reduction | From 10h to ~2h | - | [4] |
Table 2: In Vivo Efficacy of UT-155 in Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| LNCaP | UT-155 | Not Specified | Significant | [5] |
| 22RV1 | UT-155 | Not Specified | Significant | [5] |
Detailed Experimental Protocols
Cell Culture
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Cell Lines: LNCaP, PC-3, 22Rv1, VCaP, and DU-145 human prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).
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Culture Medium: LNCaP and 22Rv1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
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Authentication: The identity of the cell lines was authenticated by short tandem repeat (STR) profiling, and all cell lines tested negative for mycoplasma contamination.[1]
Western Blotting for AR Protein Levels
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Cell Treatment: LNCaP cells were maintained in charcoal-stripped serum (CSS)-containing medium for two days. The cells were then treated for 24 hours with vehicle or UT-155 at concentrations ranging from 0.001 to 10,000 nmol/L in the presence of 0.1 nmol/L R1881.[3][5]
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Protein Extraction: After treatment, cells were harvested, and total protein was extracted using appropriate lysis buffers.
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Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against the androgen receptor (AR-N20). Actin was used as a loading control.[5]
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Detection: The membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR for Gene Expression Analysis
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Cell Treatment: LNCaP cells were maintained in CSS-containing medium for two days and then treated for 24 hours with vehicle or UT-155 (0.001–10,000 nmol/L) in the presence of 0.1 nmol/L R1881.[3][5]
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RNA Isolation: Total RNA was isolated from the treated cells using a suitable RNA extraction kit.
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Real-Time PCR: The expression of AR and FKBP5 was quantified by real-time PCR. The expression levels were normalized to the housekeeping gene GAPDH.[3][5]
In Vivo Xenograft Study
The general workflow for an in vivo xenograft study to evaluate the efficacy of UT-155 is outlined below.
References
- 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
